1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole - 109890-25-7

1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole

Catalog Number: EVT-3127750
CAS Number: 109890-25-7
Molecular Formula: C11H7ClN4
Molecular Weight: 230.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate []

  • Compound Description: This compound was obtained as a side product during the synthesis of an antitubercular agent. []
  • Relevance: This compound shares a similar scaffold with 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole, both containing a benzimidazole ring. The key difference lies in the substituents on the benzimidazole nitrogen. While the target compound has a chloropyridazine group, this related compound possesses a methoxymethylpyrimidine group. Additionally, this related compound features a methyl carboxylate substituent on the benzimidazole ring. []

2. N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide []

  • Compound Description: This compound is an antitubercular agent. []
  • Relevance: Like 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole, this compound features a benzimidazole core structure. The substituents on the benzimidazole nitrogen differ, with this related compound possessing a methoxymethylpyrimidine group compared to the chloropyridazine in the target compound. Further structural distinctions include a carboxamide group at the 4-position of the benzimidazole ring and a 2-fluoroethyl substituent on the amide nitrogen. []

3. 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives []

  • Compound Description: This class of compounds was investigated for antimicrobial and antibiofilm activities. Some derivatives demonstrated significant activity against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. Notably, compounds 3ao and 3aq exhibited low minimum inhibitory concentrations (MICs) against staphylococci, while 3ag showed promising activity against M. smegmatis and C. albicans. []

4. 1-((1-phenyl-1H-1,2,3-triazol-5-yl) methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo [d] imidazole derivatives []

  • Compound Description: This series of imidazole-1,2,3-triazole hybrids were designed as potential antimicrobial agents using a fusion pharmacophore approach. Several compounds, including 12d, 12l, and 12i, displayed improved activity compared to ciprofloxacin against tested microorganisms. []

5. Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate (BI) []

  • Compound Description: This compound was synthesized and characterized using spectroscopic and X-ray diffraction methods. []

6. 2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide []

  • Compound Description: This benzimidazole carboxamide derivative displayed potent anticancer activities, exhibiting similar IC50 values to veliparib against PARP-1 and PARP-2. It also showed promising in vitro cytotoxicities against MDA-MB-436 and CAPAN-1 cell lines. []

7. 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives []

  • Compound Description: These derivatives were designed as potent and selective inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukaemia (AML). The most potent inhibitor, 8r, exhibited strong inhibitory activity against FLT3 and its mutants with nanomolar IC50 values. []

8. Copper and Cobalt Complexes with 1-substituted 2-(Pyridin-2-yl)-1H-benzo[d]imidazole Ligands []

  • Compound Description: This study compared copper and cobalt complexes coordinated with 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands as redox electrolytes in dye-sensitized solar cells (DSSCs). Copper complexes, specifically Cu+/2+[nbpbi]2(PF6-)1/2 and Cu+/2+[npbi]2(PF6-)1/2, demonstrated higher power conversion efficiencies compared to their cobalt counterparts when coupled with N3 and N719 dyes. []
  • Relevance: These complexes incorporate ligands that are structurally related to 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole. The ligands share a benzimidazole core, but instead of a chloropyridazine substituent on the benzimidazole nitrogen, they have a pyridine group at the 2-position and various substituents at the 1-position of the benzimidazole ring. []

9. N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives []

  • Compound Description: These derivatives were designed as potential pancreatic lipase (PL) inhibitors for anti-obesity treatment. Compound 9, specifically (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, showed potent PL inhibition (93%) and promising binding affinity in molecular docking studies. []

10. (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid (CMF-019) []

  • Compound Description: This compound is a potent apelin receptor (APJ) agonist, patented as a potential therapeutic for cardiovascular diseases. []

11. 1-(2,4-Dinitrophenyl)-2-(3-methylbenzo[b]thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid Amide Derivatives []

  • Compound Description: This series of compounds was designed to target tyrosyl-tRNA synthetase and aminoacyl-tRNA synthetase (AaRS) for potential antimicrobial activity. Compounds A-4, A-5, and A-23 showed excellent docking scores and promising minimum inhibitory concentrations (MICs) against various microorganisms. []

12. AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea) []

  • Compound Description: AT9283, a known anticancer agent, has been shown to inhibit Syk kinase, suppressing mast cell-mediated allergic responses. It effectively inhibits antigen-IgE binding-induced degranulation in mast cells and the secretion of inflammatory cytokines such as IL-4 and TNF-α. []

13. 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives []

  • Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for urease inhibition activity. All synthesized compounds exhibited potent urease inhibitory activity with IC50 values ranging from 3.06 to 4.40 µM, outperforming standard inhibitors thiourea and hydroxyurea. Notably, compounds 10Ɣ-1 and 10α-1 demonstrated the highest potency with IC50 values of 3.06 and 3.13 µM, respectively. []

14. 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole []

  • Compound Description: This benzimidazole compound was synthesized by condensing benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde. It exhibited significant anticorrosion properties for iron and copper. []

15. 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole ethanol monosolvate []

  • Compound Description: This benzimidazole derivative, synthesized by reacting benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, demonstrated notable anticorrosion properties for iron and copper. []

16. 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)-based MOFs []

  • Compound Description: This study focused on synthesizing and characterizing three novel metal-organic frameworks (MOFs) utilizing the TIBM organic linker. The TIBM-Cu MOF displayed superior CO2 adsorption capacity (3.60 mmol/g) at 1 bar and 298 K compared to TIBM-Cr and TIBM-Al MOFs. []

17. 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) []

  • Compound Description: This compound is a potent PqsR antagonist, inhibiting the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at submicromolar concentrations. It also effectively inhibits pyocyanin and 2-alkyl-4(1H)-quinolones production in P. aeruginosa CF isolates. []
  • Relevance: This compound shares the benzimidazole core structure with 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole. Notably, both compounds feature a chlorine atom attached to the benzimidazole ring, though at different positions. Compound 6f has the chlorine atom at the 6-position, while the target compound has it on the pyridazine ring. Additionally, compound 6f possesses a complex substituent at the 2-position of the benzimidazole ring, including an isopropyl group, an amino-hydroxypropoxy linker, and a phenylacetonitrile moiety. []

18. 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide []

  • Compound Description: This compound demonstrated antimicrobial activity against various standard bacterial and fungal strains. Its activity was compared to that of chloramphenicol and amphotericin B, two conventional antibiotics. []

19. 3-(4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one Derivatives []

  • Compound Description: This series of compounds was synthesized and evaluated for antifungal activity. []

20. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine []

  • Compound Description: This compound serves as a synthetic precursor to the alkene-functionalized 2-aminobenzimidazole ring found in terrazoanthine natural products. []

21. [Cd(bbb)Cl2]·DMF·H2O (bbb = 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole) []

  • Compound Description: This cadmium complex exhibits blue-green luminescence with an emission peak at 480 nm in DMF solution. []

22. Poly[(μ2-2-methyl-1-(4-(2-methyl-2H-benzo[d]imidazol-1(7aH)-yl)butyl)-1H-benzo[d]imidazole-κ2N:N′)bis(μ3-5-tert-butylbenzene-1,3-dicarboxylato-κ4O:O,O′:O′′,O′′′)dicadmium(II)] tetrahydrate []

  • Compound Description: This cadmium-based coordination polymer was structurally characterized using X-ray crystallography. []

23. 3·2H2O (1) and 4·CH3OH·4H2O (2) []

  • Compound Description: These dicobalt complexes, incorporating the HImbm ligand (H3Imbm = 5-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-4-carboxylic acid), were synthesized and characterized. Compound 1 is a mixed-valence Co(II)/Co(III) complex, while compound 2 features a Co(III)/Co(III) core. Both complexes exhibit moderate DNA intercalation. []

24. 1-( ( 1 (piperidine-1-yl-methyl) /(morpholinomethyl) / (4-methylpiperazin-1-yl-methyl )-6- nitro- 1H-benzo [d] imidazol-2-yl ) methyl -6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2] dioxaphosphepino [5,6-d] imidazole-6-oxide Derivatives []

  • Compound Description: This series of novel compounds, containing a benzimidazole moiety, were synthesized and evaluated for their antimicrobial activity. []

25. 2-methyl-1-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)phenyl)methyl)-1H-benzo[d]imidazole (2,5-dicarboxybenzoate) []

  • Compound Description: This compound, containing two benzimidazole units linked by a phenyl ring, was structurally characterized using X-ray crystallography. []

26. 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones []

  • Compound Description: This series of compounds, synthesized via Knoevenagel condensation, displayed significant antibacterial and antifungal activity against standard strains. []

27. 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide []

  • Compound Description: This compound was studied using DFT calculations to predict its structural parameters, vibrational frequencies, and NMR spectra. The calculated values showed good agreement with experimental data. []

28. 2-((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1-(methylsulfonyl)-1H-benzo[d]imidazole []

  • Compound Description: This compound was synthesized and characterized using spectral studies and X-ray crystallography. []

29. 2-Ethoxy-1-((2'-((hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic Acid and Ester Thereof [, ]

  • Compound Description: These compounds serve as crucial intermediates in synthesizing azilsartan, a medication used to manage high blood pressure. [, ]

30. tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate [, ]

  • Compound Description: This compound is a key intermediate in the synthesis of PRO1, a PROTAC molecule targeting mTOR. It was synthesized using a palladium-catalyzed Suzuki reaction. [, ]
  • Relevance: While this compound doesn't directly feature a benzimidazole ring like 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole, its structure contains a benzoxazole ring, which is structurally similar to benzimidazole. Both benzimidazole and benzoxazole are five-membered aromatic heterocycles with nitrogen atoms; the difference lies in the additional nitrogen atom present in benzimidazole. [, ]

31. 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues []

  • Compound Description: These analogues were designed as selective FLT3 inhibitors by conformationally restricting a type II FMS inhibitor. Among them, 5a (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide) showed the most potent inhibitory activity against FLT3 with an IC50 of 495 nM and excellent selectivity. []

32. Os(II)(bpy)2(HL(2-)) (1) and (2) []

  • Compound Description: These osmium(II) complexes utilize the HL(2-) ligand (H3L = 5-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-4-carboxylic acid). Complex 1 is mononuclear, while complex 2 is an asymmetric dinuclear species. Both complexes demonstrated selective fluoride ion recognition. []

Properties

CAS Number

109890-25-7

Product Name

1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole

IUPAC Name

1-(6-chloropyridazin-3-yl)benzimidazole

Molecular Formula

C11H7ClN4

Molecular Weight

230.66

InChI

InChI=1S/C11H7ClN4/c12-10-5-6-11(15-14-10)16-7-13-8-3-1-2-4-9(8)16/h1-7H

InChI Key

QFNQBCMUMIHUBF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=NN=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.